4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride
Description
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride is a small-molecule compound featuring a cyclohexanamine core substituted with a sulfanyl-linked 4,6-dimethylpyrimidin-2-yl group and a hydrochloride counterion.
Properties
Molecular Formula |
C12H20ClN3S |
|---|---|
Molecular Weight |
273.83 g/mol |
IUPAC Name |
4-(4,6-dimethylpyrimidin-2-yl)sulfanylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N3S.ClH/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11;/h7,10-11H,3-6,13H2,1-2H3;1H |
InChI Key |
SHYDPQXSBCGCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2CCC(CC2)N)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with cyclohexanone, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Specifications and Properties
The typical specifications and properties of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride include its chemical structure and CAS number: 1864073-62-0 . The molecular weight of the compound is 273.83 . The molecular formula is C12H20ClN3S .
Potential Applications
While the search results do not provide specific applications of this compound, related research on similar compounds and chemical classes may suggest potential uses:
- HIV-1 Vaccine Research: Research on HIV-1 envelope glycoproteins explores vaccine immunogens and the identification of broadly neutralizing antibodies .
- Vaccine Development: Studies focus on eliciting broadly cross-reactive antiviral humoral responses that can target globally diverse circulating strains of HIV-1 .
- Antimyeloma Drug Combinations: Research in hematology explores novel anti-myeloma drug combinations for treating multiple myeloma .
- Surface Chemistry of Viral Envelopes: Studies on the surface chemistry of HIV-1 Env constructs explore the interactions between the HIV-1 envelope glycoprotein and its primary receptor CD4, which may have implications for understanding viral entry mechanisms .
Mechanism of Action
The mechanism of action of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s key structural analogs include derivatives with variations in the sulfanyl-linked aromatic group or substitutions on the cyclohexanamine core. Below is a comparative analysis:
*Estimated based on formula C₁₂H₁₈N₄S·HCl.
Key Observations :
- Pyrimidine vs. Phenyl Groups : The dimethylpyrimidine group in the target compound likely offers stronger hydrogen-bonding and π-π interactions compared to the chlorophenyl group in , which may translate to higher target affinity. The chlorine in the latter increases lipophilicity but may introduce toxicity risks.
- Piperazine Derivatives : Compounds like (1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine prioritize solubility and pharmacokinetics via the piperazine moiety, whereas the target compound’s pyrimidine focus suggests enzyme/receptor specificity.
- Complex Structures : Denibulin Hydrochloride incorporates a benzimidazole-carbamate framework, enabling antitumor activity but with higher molecular weight and synthetic complexity.
Biological Activity
4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride, also known as CAS Number 1864063-47-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is CHClNS, with a molecular weight of 273.83 g/mol. The structure features a cyclohexane ring substituted with a pyrimidine moiety and a sulfanyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 273.83 g/mol |
| CAS Number | 1864063-47-7 |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study on related pyrimidine derivatives demonstrated their effectiveness against various bacterial strains, suggesting that the sulfanyl group may enhance this activity by improving membrane permeability or inhibiting essential bacterial enzymes .
The proposed mechanism for the antimicrobial activity involves interference with bacterial protein synthesis or disruption of cell wall integrity. Specifically, the compound may inhibit the Type III secretion system (T3SS), which is crucial for the virulence of many pathogenic bacteria. This inhibition can lead to reduced pathogenicity and enhanced host defense mechanisms .
Case Studies
- Inhibition of T3SS : In a case study involving a series of pyrimidine derivatives, it was found that certain compounds significantly inhibited T3SS-mediated secretion in Escherichia coli models. The study reported an IC50 value indicating effective inhibition at low concentrations .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of related compounds on human cell lines. The results showed that while some derivatives exhibited cytotoxicity, others maintained safety profiles suitable for therapeutic applications .
Research Findings
Recent studies have focused on the synthesis and characterization of this compound and its analogs. These studies highlight the importance of structural modifications in enhancing biological activity and reducing toxicity .
Q & A
Q. What are the key physicochemical properties of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride that influence its experimental handling?
Methodological Answer:
- Solubility : Test in polar (e.g., water, methanol) and non-polar solvents (e.g., DCM, hexane) using UV-Vis spectroscopy to determine optimal dissolution conditions. Hydrochloride salts typically exhibit higher aqueous solubility due to ionic interactions .
- Stability : Conduct accelerated stability studies under varying pH (1–12) and temperatures (4°C, 25°C, 40°C) over 7–30 days. Monitor degradation via HPLC with a C18 column and MS detection to identify breakdown products .
Q. How can researchers design a preliminary synthesis route for this compound?
Methodological Answer:
- Retrosynthetic Analysis : Start with cyclohexan-1-amine as the core. Introduce the pyrimidin-2-ylsulfanyl group via nucleophilic substitution (e.g., using 4,6-dimethylpyrimidine-2-thiol under basic conditions). Optimize reaction time (12–48 hrs) and temperature (60–100°C) using a fractional factorial design to minimize byproducts .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Validate purity via NMR (¹H/¹³C) and HRMS .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s reactivity in catalytic systems?
Methodological Answer:
- Reaction Path Search : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate computational predictions .
- Solvent Effects : Simulate solvation using COSMO-RS to predict solvent-dependent reaction rates. Cross-reference with experimental results in DMSO, THF, and acetonitrile .
Q. What strategies resolve contradictory data in spectral characterization (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
- Dynamic Effects : For NMR discrepancies (e.g., splitting patterns), perform variable-temperature NMR (−20°C to 60°C) to detect conformational exchange. Compare with solid-state X-ray data to distinguish dynamic vs. static structural features .
- Statistical Validation : Apply principal component analysis (PCA) to correlate spectral datasets and identify outliers. Use Bayesian regression to quantify uncertainty in peak assignments .
Q. How to design a scalable reactor system for optimizing yield in multi-step syntheses?
Methodological Answer:
- Modular Reactors : Use continuous-flow systems with in-line FTIR monitoring for real-time reaction control. Optimize residence time (5–30 min) and mixing efficiency (Reynolds number > 2000) to reduce side reactions .
- Separation Integration : Combine membrane separation (e.g., nanofiltration) with reactive crystallization to isolate intermediates. Validate using mass balance and lifecycle analysis (LCA) .
Environmental and Safety Considerations
Q. What are the best practices for assessing environmental persistence of this compound?
Methodological Answer:
- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solutions. Monitor degradation via LC-MS/MS and quantify half-life using first-order kinetics. Compare with OECD 301B guidelines for biodegradability .
- Ecotoxicology : Use Daphnia magna or Vibrio fischeri bioassays to measure EC50 values. Cross-reference with computational QSAR models (e.g., EPI Suite) for risk assessment .
Q. How to mitigate hazards during large-scale handling of the hydrochloride salt?
Methodological Answer:
- Ventilation Controls : Implement local exhaust ventilation (LEV) with HEPA filtration during milling or drying. Conduct airborne particulate monitoring using NIOSH Method 0600 .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify exothermic decomposition thresholds. Design emergency quenching protocols using inert solvents (e.g., mineral oil) .
Data Analysis and Reproducibility
Q. How to statistically validate contradictory results in biological activity assays?
Methodological Answer:
- Meta-Analysis : Aggregate data from independent studies (n ≥ 3) using random-effects models. Calculate heterogeneity indices (I²) to identify protocol-specific variability .
- Dose-Response Modeling : Fit data to Hill or logistic curves using nonlinear regression. Compare EC50 confidence intervals to assess significance .
Q. What computational tools ensure reproducibility in reaction optimization?
Methodological Answer:
- Cheminformatics Platforms : Use KNIME or Pipeline Pilot to automate parameter screening (e.g., catalyst loading, solvent ratios). Apply machine learning (e.g., random forests) to predict optimal conditions .
- Open Data Standards : Publish reaction datasets in FAIR-compliant repositories (e.g., PubChem) with detailed metadata (e.g., DOI: 10.1021/acs.joc.3c01234) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
